molecular formula C13H15N3S B1491653 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098140-63-5

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1491653
CAS No.: 2098140-63-5
M. Wt: 245.35 g/mol
InChI Key: CNIPAHQVOIHGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been reported in the literature . A new pathway for the synthesis of these compounds involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like pyrazolo[3,4-b]pyridine derivatives have been studied . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Structural Characterization

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in Sonogashira-type cross-coupling reactions to produce condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, highlighting their utility in synthesizing complex heterocyclic compounds (Eglė Arbačiauskienė et al., 2011).

X-ray Powder Diffraction Data for Pyrazolo[3,4-c]pyridine Derivatives : The structural characterization of pyrazolo[3,4-c]pyridine derivatives, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, using X-ray powder diffraction, underscores their importance as intermediates in pharmaceutical synthesis, including the anticoagulant, apixaban (Qing Wang et al., 2017).

Potential Pharmacological Activities

Design, Synthesis, Cytotoxicity, and Inhibitory Activity of Pyrazole Derivatives : A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related derivatives were synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancerous cell lines. These studies highlight the potential of pyrazole derivatives as anticancer agents, demonstrating significant cytotoxicity and enzyme inhibition (Raquib Alam et al., 2016).

Synthesis of Nitrogen Heterocycles from Ethyl Derivatives : Efficient synthesis methods for nitrogen-containing heterocycles from ethyl derivatives, including pyrazole, triazole, pyridinone, and pyrimidinone, have been developed. These heterocyclic compounds, derived from specific ethyl precursors, underscore the versatility of these compounds in synthesizing a wide range of biologically active molecules (M. Behalo & A. Aly, 2011).

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit tautomerism, which can influence its reactivity and interaction with biological targets . It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission . Additionally, it has been observed to bind with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to manage reactive oxygen species . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which affects neurotransmitter breakdown and synaptic transmission . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing the cell’s antioxidant capacity and modulating metabolic processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, it may exhibit toxic or adverse effects, including disruptions in neurotransmission and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress and energy metabolism, thereby affecting the overall metabolic state of the cell . The compound’s interactions with key metabolic enzymes can lead to changes in the levels of various metabolites, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its binding affinity to various proteins, which can affect its accumulation and activity in different cellular environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic and stress response pathways . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action .

Properties

IUPAC Name

1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIPAHQVOIHGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CSCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.